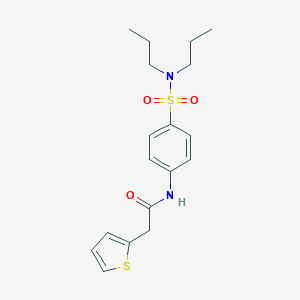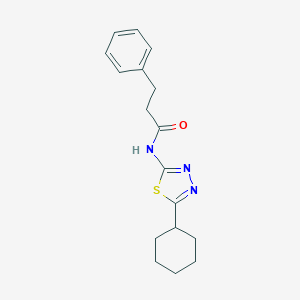![molecular formula C16H14N2O3S B216317 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one, also known as MSQ, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the family of quinazoline-based compounds and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one is not fully understood. However, it has been suggested that it acts by inhibiting various signaling pathways that are involved in cell growth and survival. It has also been shown to modulate the expression of various genes that are involved in cancer progression.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-oxidant, and anti-proliferative activities. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one is its potent anti-cancer activity. It has also been shown to exhibit low toxicity in normal cells. However, its poor solubility in aqueous solutions and low bioavailability are major limitations for its use in clinical applications.
Future Directions
The potential therapeutic applications of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one are still being explored. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. The development of more potent analogs of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one with improved solubility and bioavailability is also an area of active research. Additionally, the use of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one in combination with other chemotherapeutic agents is being explored as a potential strategy to enhance its anti-cancer activity.
Synthesis Methods
The synthesis of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization under acidic conditions to yield 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one.
Scientific Research Applications
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
Product Name |
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one |
|---|---|
Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c1-11-6-8-12(9-7-11)22(20,21)10-15-17-14-5-3-2-4-13(14)16(19)18-15/h2-9H,10H2,1H3,(H,17,18,19) |
InChI Key |
LAULVAUIIIFTGW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=O)C3=CC=CC=C3N2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=O)C3=CC=CC=C3N2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216236.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)

![2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216245.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)